molecular formula C7H11NS B060320 Methyl[1-(thiophen-2-yl)ethyl]amine CAS No. 174316-28-0

Methyl[1-(thiophen-2-yl)ethyl]amine

Cat. No. B060320
CAS RN: 174316-28-0
M. Wt: 141.24 g/mol
InChI Key: IPSPCSZFJRJGMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl[1-(thiophen-2-yl)ethyl]amine” is a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene . It has similar stimulant effects to amphetamine but with around one third the potency .


Synthesis Analysis

The synthesis of “Methyl[1-(thiophen-2-yl)ethyl]amine” involves several steps. First, N,N-Dimethylformamide (DMF) reacts with thiophene to obtain 2-thiophenecarbaldehyde. This then reacts with isopropyl chloroacetate to obtain 2-thiopheneacetaldehyde. The 2-thiopheneacetaldehyde then reacts with hydroxylamine hydrochloride to obtain 2-thiopheneacetaldehyde oxime, and finally, it is reduced to give 2-thiopheneethylamine .


Chemical Reactions Analysis

“Methyl[1-(thiophen-2-yl)ethyl]amine” undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . It may also be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones .


Physical And Chemical Properties Analysis

“Methyl[1-(thiophen-2-yl)ethyl]amine” is a liquid at room temperature . Its molecular weight is 141.23 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I retrieved.

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as Methyl[1-(thiophen-2-yl)ethyl]amine, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Properties

Compounds containing the thiophene nucleus, like Methyl[1-(thiophen-2-yl)ethyl]amine, have been reported to possess anti-inflammatory properties . For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .

Antimicrobial Properties

Thiophene derivatives exhibit antimicrobial properties . This makes Methyl[1-(thiophen-2-yl)ethyl]amine a potential candidate for the development of new antimicrobial agents.

Anti-Cancer Properties

Thiophene-based compounds have been reported to exhibit anti-cancer properties . This suggests that Methyl[1-(thiophen-2-yl)ethyl]amine could potentially be used in cancer research and treatment.

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Furthermore, thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based molecules are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that Methyl[1-(thiophen-2-yl)ethyl]amine could potentially be used in the development of new OLED technologies.

Organic Field-Effect Transistors (OFETs)

Thiophene-based molecules also play a significant role in the development of organic field-effect transistors (OFETs) . This indicates that Methyl[1-(thiophen-2-yl)ethyl]amine could be a valuable compound in the field of electronics.

Anti-Atherosclerotic Properties

Thiophene-based compounds have been reported to possess anti-atherosclerotic properties . This suggests that Methyl[1-(thiophen-2-yl)ethyl]amine could potentially be used in the treatment of atherosclerosis.

Safety and Hazards

“Methyl[1-(thiophen-2-yl)ethyl]amine” is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . This indicates that it can be harmful if swallowed, inhaled, or comes into contact with skin, and it can cause eye and skin irritation. It may also cause respiratory irritation and drowsiness or dizziness .

properties

IUPAC Name

N-methyl-1-thiophen-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-6(8-2)7-4-3-5-9-7/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSPCSZFJRJGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332534
Record name N-Methyl-1-(thiophen-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

174316-28-0
Record name N,α-Dimethyl-2-thiophenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174316-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-(thiophen-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[1-(thiophen-2-yl)ethyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.